(2,2-Dimethylpentan-3-yl)hydrazine HCl
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Overview
Description
(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H19ClN2. It is a hydrazine derivative, which means it contains a nitrogen-nitrogen single bond. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride typically involves the reaction of 2,2-dimethylpentan-3-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides and corresponding ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing new compounds and exploring catalytic reactions.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethylpentan-3-yl)amine
- (2,2-Dimethylpentan-3-yl)hydrazone
- (2,2-Dimethylpentan-3-yl)hydrazide
Uniqueness
(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride is unique due to its specific hydrazine group, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various substrates makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
2,2-dimethylpentan-3-ylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.ClH/c1-5-6(9-8)7(2,3)4;/h6,9H,5,8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYQTUBPHBPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669983 |
Source
|
Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740799-94-4 |
Source
|
Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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